molecular formula C15H11ClN2O B5641747 3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5641747
M. Wt: 270.71 g/mol
InChI Key: GAAXGNOHABTWEY-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole is a compound of interest due to its structural uniqueness and potential applications in various fields, including material science and pharmaceuticals. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in organic materials.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can involve several methods, including the reaction of benzylcyanide with nitric oxide in basic methanol, yielding 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole along with other derivatives, demonstrating the amino tautomer's predominance over the N-hydroxide tautomer (Bohle & Perepichka, 2009).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives shows specific dihedral angles between the oxadiazole ring and attached benzyl and chlorophenyl rings, indicating the molecule's conformational preferences and potential for intermolecular interactions, such as hydrogen bonding and weak C—H⋯π interactions (Fun et al., 2011).

Chemical Reactions and Properties

1,2,4-oxadiazoles exhibit a range of chemical reactions, including the ability to form Schiff bases and undergo reactions with methyliodide and NaH to generate new derivatives. These reactions highlight the chemical versatility of the oxadiazole core (Bohle & Perepichka, 2009).

properties

IUPAC Name

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)15-17-14(18-19-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAXGNOHABTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole

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